molecular formula C13H18O5 B8506814 Ethyl 3-(3,5-dimethoxyphenyl)-3-hydroxypropanoate

Ethyl 3-(3,5-dimethoxyphenyl)-3-hydroxypropanoate

Cat. No.: B8506814
M. Wt: 254.28 g/mol
InChI Key: IBSROAJBYYKOGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(3,5-dimethoxyphenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3,5-dimethoxyphenyl group attached to a 3-hydroxypropionate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,5-dimethoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3,5-dimethoxyphenyl)-3-hydroxypropionic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,5-dimethoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Halogenating agents such as phosphorus tribromide can be used to replace the methoxy groups with halogens.

Major Products Formed

    Oxidation: 3-(3,5-Dimethoxyphenyl)-3-oxopropionate

    Reduction: 3-(3,5-Dimethoxyphenyl)-3-hydroxypropanol

    Substitution: 3-(3,5-Dihalophenyl)-3-hydroxypropionate

Scientific Research Applications

Ethyl 3-(3,5-dimethoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,5-dimethoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for esterases, which catalyze the hydrolysis of the ester bond to produce the corresponding acid and alcohol. The pathways involved in these reactions are typically enzyme-mediated and depend on the specific enzyme and conditions present.

Comparison with Similar Compounds

Ethyl 3-(3,5-dimethoxyphenyl)-3-hydroxypropanoate can be compared with other similar compounds such as:

    Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxypropionate: This compound has a similar structure but with methoxy groups at different positions on the phenyl ring.

    Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropionate: This compound is an oxidized form of this compound.

    3,4-Dimethoxyphenethylamine: This compound is structurally related but belongs to the class of amines rather than esters.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

ethyl 3-(3,5-dimethoxyphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C13H18O5/c1-4-18-13(15)8-12(14)9-5-10(16-2)7-11(6-9)17-3/h5-7,12,14H,4,8H2,1-3H3

InChI Key

IBSROAJBYYKOGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC(=C1)OC)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The mixture of 5.0 g (20 mmol) of ethyl 3-(3,5-dimethoxyphenyl)-3-hydroxypropionate, 1.4 g (16 mmol) of vinyl acetate and 2.0 g of lipase PS was stirred at room temperature for 8 days. After the lipase was removed by filtration, the filtrate was eluted by column chromatography (eluting solution; 9/1 of toluene/ethyl acetate) to obtain 2.2 g (50%ee) of (-)-ethyl 3-(3,5-dimethoxyphenyl)-3-hydroxypropionate and 2.7 g of (+)-ethyl 3-(3,5-di-methoxyphenyl)-3-acetoxypropionate.

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